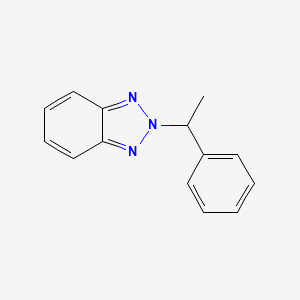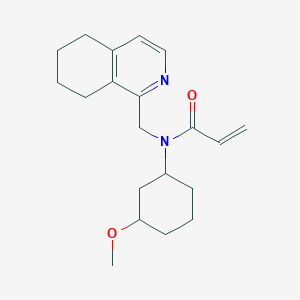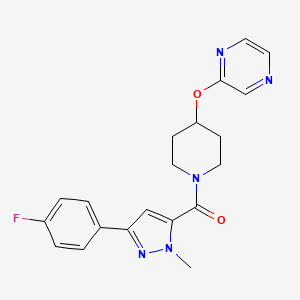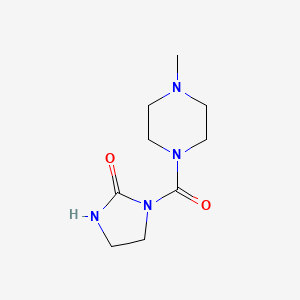![molecular formula C21H16N6O3S3 B2469631 4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-43-6](/img/structure/B2469631.png)
4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several notable functional groups, including a benzoyl group, a thiadiazole ring, and an amide group. These groups are common in many pharmaceutical compounds due to their reactivity and ability to form stable structures .
Molecular Structure Analysis
The presence of multiple aromatic rings (benzoyl and thiadiazole) likely contributes to the compound’s stability. The amide group could participate in hydrogen bonding, potentially increasing the compound’s solubility in polar solvents .Chemical Reactions Analysis
Thiadiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo reactions at the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide) could increase solubility in water, while the aromatic rings could increase stability and rigidity .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, often aiming to explore their structural and functional properties. For instance, Adhami et al. (2012) described the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd, offering insights into the structural aspects through IR, NMR spectroscopy, and mass spectrometry (Adhami et al., 2012).
Antimicrobial and Antifungal Activities
Compounds with the 1,3,4-thiadiazole structure have been evaluated for their potential antimicrobial and antifungal effects. Mange et al. (2013) synthesized a series of novel Schiff bases from benzoyl glycine and thiocarbohydrazide, testing them for biological activity against various microbes, highlighting the importance of structural modifications in enhancing biological activity (Mange et al., 2013).
Anticancer Evaluation
The application in anticancer research is particularly noteworthy. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against multiple human cancer cell lines. Their findings revealed that most synthesized compounds showed promising anticancer activity, indicating potential therapeutic applications (Tiwari et al., 2017).
Inhibition of Carbonic Anhydrases
Another significant application is the inhibition of carbonic anhydrases, which is a target for the treatment of various conditions. Ulus et al. (2016) synthesized acridine-acetazolamide conjugates and tested them as inhibitors of human carbonic anhydrases, showing that these compounds can inhibit the enzyme in low micromolar to nanomolar range, suggesting potential for therapeutic use (Ulus et al., 2016).
Future Directions
properties
IUPAC Name |
4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3S3/c1-12-24-25-19(32-12)22-16(28)11-31-21-27-26-20(33-21)23-18(30)15-9-7-14(8-10-15)17(29)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,25,28)(H,23,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMAEAKOFVSDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)
![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
